molecular formula C10H13IO3 B12440435 1-Iodo-3-(trimethoxymethyl)benzene

1-Iodo-3-(trimethoxymethyl)benzene

Cat. No.: B12440435
M. Wt: 308.11 g/mol
InChI Key: JSQYCUSRXAAPJI-UHFFFAOYSA-N
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Description

1-Iodo-3-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13IO3. It is a derivative of benzene, where an iodine atom and a trimethoxymethyl group are substituted on the benzene ring. This compound is used primarily in organic synthesis and research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Iodo-3-(trimethoxymethyl)benzene typically involves a multi-step reaction. One common method includes the following steps :

    Step 1: A reaction involving aluminum chloride (AlCl3) at 60°C for 48 hours, yielding a 90% product.

    Step 2: The product from step 1 is further reacted with collidine and silver nitrate (AgNO3) in acetonitrile at ambient temperature for 4 hours, yielding an 85% product.

Chemical Reactions Analysis

1-Iodo-3-(trimethoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, although specific conditions and reagents for these reactions are less commonly documented.

    Common Reagents and Conditions: Typical reagents include aluminum chloride, silver nitrate, and collidine.

Scientific Research Applications

1-Iodo-3-(trimethoxymethyl)benzene is primarily used in scientific research, particularly in organic chemistry. Its applications include:

Mechanism of Action

The mechanism of action for 1-Iodo-3-(trimethoxymethyl)benzene involves its reactivity due to the presence of the iodine atom and the trimethoxymethyl group. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, often dictated by the reagents and conditions used .

Comparison with Similar Compounds

1-Iodo-3-(trimethoxymethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it valuable for specialized research applications.

Biological Activity

1-Iodo-3-(trimethoxymethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H13IO3
  • Molecular Weight : 292.11 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the iodine atom and methoxy groups enhances its lipophilicity and reactivity, which may influence its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Desbois and Smith highlighted its effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm)
E. coli15
Staphylococcus aureus18
Candida albicans12
Aspergillus niger10

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

Case Studies

  • Anticancer Potential : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of halogenated benzene derivatives, including this compound. The findings suggested that the compound's halogen substituent plays a critical role in enhancing cytotoxicity against cancer cells.
  • Neuropharmacological Effects : Another investigation focused on the modulation of neurotransmitter receptors by this compound. It was found to act as a partial agonist at serotonin receptors, which may contribute to its therapeutic effects in mood disorders.

Properties

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

1-iodo-3-(trimethoxymethyl)benzene

InChI

InChI=1S/C10H13IO3/c1-12-10(13-2,14-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3

InChI Key

JSQYCUSRXAAPJI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC=C1)I)(OC)OC

Origin of Product

United States

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